molecular formula C24H34N6O4 B6085443 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B6085443
M. Wt: 470.6 g/mol
InChI Key: SVPYDTLYZBXKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide: is a complex organic compound that features a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Piperidine: A six-membered ring containing one nitrogen atom.

    Pyrimidine: A heterocyclic aromatic organic compound similar to benzene and pyridine.

    Trimethoxyphenyl derivatives: Compounds containing three methoxy groups attached to a phenyl ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds containing the piperidine moiety, such as piperine and piperazine.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.

Uniqueness

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is unique due to its combination of piperidine, pyrimidine, and trimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-17-25-21(28-8-6-5-7-9-28)16-22(26-17)29-10-12-30(13-11-29)24(31)27-18-14-19(32-2)23(34-4)20(15-18)33-3/h14-16H,5-13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYDTLYZBXKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.